molecular formula C11H13F3N2 B13630545 1-(2,4,6-Trifluorobenzyl)piperazine

1-(2,4,6-Trifluorobenzyl)piperazine

Cat. No.: B13630545
M. Wt: 230.23 g/mol
InChI Key: WMBACWKFRNEOAS-UHFFFAOYSA-N
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Description

1-(2,4,6-Trifluorobenzyl)piperazine is a chemical compound with the molecular formula C11H13F3N2. It is a derivative of piperazine, where the benzyl group is substituted with three fluorine atoms at the 2, 4, and 6 positions.

Preparation Methods

The synthesis of 1-(2,4,6-Trifluorobenzyl)piperazine typically involves the reaction of 2,4,6-trifluorobenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

1-(2,4,6-Trifluorobenzyl)piperazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The trifluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: The piperazine ring can undergo oxidation to form N-oxides or reduction to form secondary amines.

    Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or imines

Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2,4,6-Trifluorobenzyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4,6-Trifluorobenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluorobenzyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperazine ring can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of proteins, modulating their activity .

Comparison with Similar Compounds

1-(2,4,6-Trifluorobenzyl)piperazine can be compared with other fluorinated piperazine derivatives, such as:

  • 1-(2,4-Difluorobenzyl)piperazine
  • 1-(2,6-Difluorobenzyl)piperazine
  • 1-(2,4,6-Trimethylbenzyl)piperazine

These compounds share similar structural features but differ in the number and position of fluorine atoms or other substituents. The presence of three fluorine atoms in this compound makes it more electron-withdrawing and potentially more reactive in certain chemical reactions .

Properties

Molecular Formula

C11H13F3N2

Molecular Weight

230.23 g/mol

IUPAC Name

1-[(2,4,6-trifluorophenyl)methyl]piperazine

InChI

InChI=1S/C11H13F3N2/c12-8-5-10(13)9(11(14)6-8)7-16-3-1-15-2-4-16/h5-6,15H,1-4,7H2

InChI Key

WMBACWKFRNEOAS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(C=C(C=C2F)F)F

Origin of Product

United States

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